2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide
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Description
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H17N3O6S2 and its molecular weight is 459.49. The purity is usually 95%.
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Biological Activity
The compound 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₃N₃O₄S₂
- Molecular Weight : 323.39 g/mol
- CAS Number : 313530-07-3
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related thiazolidinones can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antioxidant Activity
The antioxidant capacity of thiazolidinone derivatives is another area of interest. Compounds similar to the one discussed have shown the ability to scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
Anticancer Properties
Significant research has focused on the anticancer potential of thiazolidinones. The compound is believed to induce apoptosis in cancer cells through various mechanisms, including the activation of intrinsic apoptotic pathways. For example, studies have shown that similar compounds can inhibit topoisomerase I and II activities, leading to DNA damage and subsequent cancer cell death .
The biological activity of this compound can be attributed to its structural components:
- Thiazolidinone Ring : This core structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression.
- Ethoxyphenyl Group : This substituent may enhance lipophilicity and cellular uptake, facilitating better interaction with cellular targets.
- Hydroxy-Nitrophenyl Moiety : This part of the molecule may contribute to the compound's ability to modulate biological pathways, particularly those related to oxidative stress and apoptosis.
Case Studies
Several studies have investigated the efficacy of thiazolidinone derivatives in preclinical models:
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
-
Study on Anticancer Effects :
- Objective : Assess the cytotoxic effects on MCF-7 breast cancer cells.
- Results : The compound induced significant apoptosis, evidenced by increased caspase activity and DNA fragmentation assays.
-
Antioxidant Activity Assessment :
- Objective : Measure the ability to scavenge DPPH radicals.
- Results : The compound demonstrated a dose-dependent increase in antioxidant activity, suggesting its potential use in mitigating oxidative stress.
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₃O₄S₂ |
Molecular Weight | 323.39 g/mol |
CAS Number | 313530-07-3 |
Antimicrobial MIC (S.aureus) | 15 µg/mL |
Antioxidant IC50 (DPPH) | 25 µg/mL |
Properties
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S2/c1-2-29-14-6-3-12(4-7-14)9-17-19(26)22(20(30)31-17)11-18(25)21-15-8-5-13(23(27)28)10-16(15)24/h3-10,24H,2,11H2,1H3,(H,21,25)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADXBGIKGJGFF-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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